HIV-1 inhibitor-22

NNRTI resistance K103N mutation HIV-1 RT

HIV-1 inhibitor-22 (compound 11a) is a synthetic small-molecule non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the quinazoline class. It inhibits HIV-1 reverse transcriptase (RT) with an IC50 of 3.63 μM and demonstrates antiviral activity against wild-type HIV-1 (EC50 0.304 μM) and the K103N mutant strain (EC50 0.201 μM), with low cytotoxicity (CC50 > 227 μM).

Molecular Formula C30H26N6O3S
Molecular Weight 550.6 g/mol
Cat. No. B12416247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-22
Molecular FormulaC30H26N6O3S
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N
InChIInChI=1S/C30H26N6O3S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(38-3)26(39-4)15-24(23)34-30(36-29)40-17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+
InChIKeyGIFXBYKFZXYXAH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-22 Procurement Guide: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Research Compound


HIV-1 inhibitor-22 (compound 11a) is a synthetic small-molecule non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the quinazoline class [1]. It inhibits HIV-1 reverse transcriptase (RT) with an IC50 of 3.63 μM and demonstrates antiviral activity against wild-type HIV-1 (EC50 0.304 μM) and the K103N mutant strain (EC50 0.201 μM), with low cytotoxicity (CC50 > 227 μM) .

Why HIV-1 Inhibitor-22 Cannot Be Simply Replaced by Other NNRTIs in Research Protocols


Generic substitution among NNRTIs is not scientifically valid due to divergent resistance mutation profiles and distinct structure-activity relationships within the quinazoline series. HIV-1 inhibitor-22 retains activity against the K103N mutant (EC50 0.201 μM), a common mutation that abrogates the efficacy of first-generation NNRTIs like nevirapine [1]. Furthermore, a subtle change in the linker oxidation state from thioether (inhibitor-22) to sulfinyl (inhibitor-23) results in a >10-fold shift in antiviral potency, underscoring that even closely related analogs are not functionally interchangeable . The quantitative evidence below details these critical differentiating factors.

Quantitative Differentiation Evidence for HIV-1 Inhibitor-22 Against Comparators


K103N Mutant Activity: Retained Potency Where First-Generation NNRTIs Fail

HIV-1 inhibitor-22 inhibits the K103N mutant HIV-1 strain with an EC50 of 0.201 μM, representing minimal potency loss compared to wild-type (EC50 0.304 μM, 0.66-fold shift) . In contrast, the prototype NNRTI nevirapine shows a >100-fold loss of activity against the same K103N mutant (wild-type EC50 ~0.1 μM, K103N EC50 >10 μM) . This differential retention of potency against a key NNRTI resistance mutation constitutes a significant selection criterion.

NNRTI resistance K103N mutation HIV-1 RT

Potency Differentiation from the Direct Analog HIV-1 Inhibitor-23 (Compound 12a)

HIV-1 inhibitor-22 (compound 11a, thioether linker) is 12-fold less potent against wild-type HIV-1 and 19-fold less potent against K103N compared to its direct analog HIV-1 inhibitor-23 (compound 12a, sulfinyl linker), which has EC50 values of 24.9 nM (WT) and 10.4 nM (K103N) [1]. However, inhibitor-22 may offer value in specific experimental contexts where a less potent probe is desired to study resistance emergence or where the thioether oxidation state confers differential solubility or metabolic stability.

Quinazoline NNRTI Structure-activity relationship HIV-1 inhibitor-23

Cytotoxicity Margin: A Selectivity Window Supporting In Vitro Antiviral Studies

HIV-1 inhibitor-22 demonstrates a CC50 >227 μM in host cells, yielding a selectivity index (SI = CC50 / EC50 WT) of >746 . This margin is comparable to that reported for the approved NNRTI rilpivirine (SI >1000) and substantially wider than early NNRTIs such as delavirdine . A high selectivity index indicates that the observed antiviral activity is unlikely to be confounded by non-specific cytotoxicity.

Selectivity index Cytotoxicity HIV-1 NNRTI

Enzymatic vs. Cellular Potency Ratio Indicating Favorable Cell Permeability

HIV-1 inhibitor-22 exhibits an IC50 of 3.63 μM against isolated HIV-1 RT enzyme, which is approximately 12-fold weaker than its cellular EC50 of 0.304 μM against wild-type HIV-1 [1]. An EC50 lower than the enzymatic IC50 is often indicative of intracellular accumulation or the contribution of tight-binding kinetics in the cellular context. This contrasts with some NNRTIs like nevirapine, where the enzymatic and cellular potencies correlate more closely.

Cell permeability Intracellular target engagement HIV-1 RT

Optimal Application Scenarios for HIV-1 Inhibitor-22 Based on Quantitative Differentiation Evidence


Resistance Profiling Studies Targeting the K103N Mutation

Investigators studying NNRTI cross-resistance can employ HIV-1 inhibitor-22 as a chemical probe that retains low-micromolar potency against the K103N mutant, unlike first-generation NNRTIs such as nevirapine which lose activity against this clinically prevalent mutation [1]. This allows for side-by-side profiling of K103N-containing viral panels without confounding loss of target engagement.

Structure-Activity Relationship (SAR) Studies in Quinazoline NNRTI Series

HIV-1 inhibitor-22 (thioether linker) and its analog HIV-1 inhibitor-23 (sulfinyl linker) provide a matched pair for SAR exploration. The 12- to 19-fold potency difference between these analogs [1] can be leveraged to study how linker oxidation state modulates binding to the NNRTI pocket, making inhibitor-22 an essential control compound in quinazoline NNRTI lead optimization campaigns.

Cell-Based Screening with Low Cytotoxicity Interference

With a selectivity index exceeding 746 (CC50 >227 μM / EC50 0.304 μM) [1], HIV-1 inhibitor-22 is well-suited for primary antiviral screening assays where a clean cytotoxicity window is necessary to distinguish specific antiviral activity from non-specific cell toxicity, minimizing false-positive rates in hit-to-lead cascades.

Intracellular Target Engagement and Permeability Studies

The 12-fold gain in potency from enzymatic to cellular assay (IC50 3.63 μM vs. EC50 0.304 μM) [1] makes inhibitor-22 a useful tool for investigating intracellular accumulation and target engagement kinetics, especially in comparative studies with NNRTIs showing tighter enzymatic-to-cellular correlation like nevirapine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.